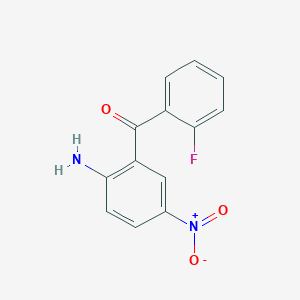

2-Amino-2'-fluoro-5-nitrobenzophenone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-amino-5-nitrophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEHQPVGEHUXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187973 | |

| Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-80-9 | |

| Record name | (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2'-fluoro-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Amino-2'-fluoro-5-nitrobenzophenone, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to benzodiazepines.[1][2][3][4] This document details the underlying chemical principles, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound is an organic compound characterized by a benzophenone (B1666685) core with an amino group, a nitro group, and a fluorine atom at specific positions on the phenyl rings.[5][6] Its chemical structure lends itself to further chemical modifications, making it a valuable building block in medicinal chemistry. This guide focuses on the most direct and documented synthesis of this compound.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most established method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[5] This electrophilic aromatic substitution reaction involves the acylation of p-nitroaniline with o-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride.[5]

The reaction proceeds by the formation of a highly electrophilic acylium ion from the o-fluorobenzoyl chloride, facilitated by the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring of p-nitroaniline to form the desired benzophenone structure.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Aromatic Substrate |

| o-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | Acylating Agent |

| Anhydrous Zinc Chloride | ZnCl₂ | 136.30 | Lewis Acid Catalyst |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉FN₂O₃ |

| Molecular Weight | 260.22 g/mol [5] |

| Appearance | Pale yellow to yellow crystalline solid[6] |

| Melting Point | 161-163 °C[5] |

| Solubility | Soluble in chloroform; Sparingly soluble in water[5][6] |

| CAS Number | 344-80-9[6] |

Note: The reaction yield is not explicitly stated in the primary patent literature.

Experimental Protocol

The following protocol is based on the industrial synthesis described in U.S. Patent 3,215,737 and has been scaled down for laboratory synthesis.[5]

4.1. Materials and Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

-

Heating mantle

-

p-Nitroaniline

-

o-Fluorobenzoyl chloride

-

Anhydrous zinc chloride

-

Dilute acetic acid

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

4.2. Reaction Procedure:

-

In a clean, dry three-neck round-bottom flask, combine o-fluorobenzoyl chloride and anhydrous zinc chloride.

-

Begin stirring the mixture and heat to an internal temperature of 130-140 °C.

-

Slowly add p-nitroaniline to the reaction mixture in small portions over approximately 30 minutes, maintaining the temperature between 130-140 °C.

-

After the addition is complete, raise the temperature to 200-205 °C and maintain for 1 hour.

4.3. Work-up and Purification:

-

Allow the reaction mixture to cool.

-

Cautiously add dilute acetic acid to the cooled mixture to quench the reaction and dissolve the zinc salts.

-

Transfer the mixture to a separatory funnel and add toluene and water.

-

Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the toluene solution under reduced pressure using a rotary evaporator.

-

The crude product will crystallize upon cooling.

-

Collect the crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Alternative Synthesis Approaches

While the Friedel-Crafts acylation is the most direct route, other potential multi-step pathways could involve the nitration, amination, and halogenation of a benzophenone backbone.[6] However, detailed experimental protocols for such routes for this specific compound are not well-documented in the scientific literature. Additionally, this compound has been identified as an acid hydrolysis product of the benzodiazepine, Flunitrazepam.[3][4]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via Friedel-Crafts acylation. The information presented, including quantitative data and a clear experimental workflow, is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Adherence to standard laboratory safety procedures is paramount when performing these experiments.

References

Physical and chemical properties of 2-Amino-2'-fluoro-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluoro-5-nitrobenzophenone is a substituted benzophenone (B1666685) derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Structurally, it is characterized by a benzophenone core with an amino group at the 2-position, a nitro group at the 5-position of one aromatic ring, and a fluorine atom at the 2'-position of the second ring.[1] This compound is a key precursor in the synthesis of various pharmaceutical compounds, most notably certain benzodiazepines.[3][4] It is also known as an acid hydrolysis product of the benzodiazepine (B76468) flunitrazepam.[3][4] This technical guide provides an in-depth overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2-amino-5-nitrophenyl)(2-fluorophenyl)methanone[5] |

| CAS Number | 344-80-9[1][5] |

| Molecular Formula | C₁₃H₉FN₂O₃[1][3][5][6] |

| Molecular Weight | 260.22 g/mol [1][5][6][7] |

| Synonyms | 2-Amino-5-nitro-2'-fluorobenzophenone, (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone, Flunitrazepam benzophenone[3][7] |

Physical and Chemical Properties

This compound is a yellow crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties

| Property | Value | Source |

| Appearance | Yellow crystalline powder/solid | [2] |

| Melting Point | 158-160°C or 161-163°C | [1] |

| Boiling Point (Predicted) | 485.6 ± 45.0 °C | [1] |

| Density (Predicted) | 1.399 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -3.19 ± 0.36 | [1][2] |

Solubility

| Solvent | Solubility | Source |

| DMF | 2 mg/mL | [1][3] |

| DMSO | 1 mg/mL | [1][3] |

| Water | Sparingly soluble | [2] |

| Ethanol | Soluble | [8] |

| Acetone | Soluble | [8] |

Spectral Data

| Technique | Wavelength (λmax) | Source |

| UV-Vis | 230, 351 nm | [3] |

Experimental Protocols

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. The following protocol is based on a documented industrial synthesis method.[1][9]

Synthesis of this compound [1][9]

Materials:

-

o-Fluorobenzoyl chloride

-

p-Nitroaniline

-

Anhydrous zinc chloride

-

Hydrochloric acid

-

Water

Equipment:

-

Three-neck flask equipped with a sealed stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Scrubber for gas exhaust

-

Separatory funnel

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a suitable reaction vessel, combine 3.942 kg of o-fluorobenzoyl chloride and 2.087 kg of anhydrous zinc chloride.[9]

-

While stirring, incrementally add 1.657 kg of p-nitroaniline over approximately 30 minutes.[9] The internal temperature should be maintained during this addition.

-

Raise the reaction temperature to 200-205°C and maintain this temperature for one hour.[1][9]

-

After the reaction is complete, carefully add a mixture of 1.740 liters of water and 2.785 kg of 36% hydrochloric acid to the reaction mixture.[9]

-

Allow the mixture to cool to 100-105°C and then add a mixture of 613 ml of 26% ammonium hydroxide and 4.2 liters of water.[9]

-

Extract the reaction mixture with 6.5 liters of toluene at approximately 50-60°C.[9]

-

Separate the aqueous phase and perform a second extraction with 2.0 liters of fresh toluene at the same temperature.[9]

-

Combine the toluene extracts and wash them three times with 2.0-liter portions of warm (approximately 50-60°C) 3N hydrochloric acid.[9]

-

The resulting solution can be further processed by distillation under reduced pressure to reduce the volume.[9]

-

Cool the concentrated solution to below room temperature to induce crystallization.[9]

-

Collect the solid product by filtration, wash with cold toluene, and dry in a vacuum oven at 60-80°C.[9] The final product should have a melting point of 161-163°C.[1][9]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Key stages in the synthesis of the target compound.

Applications in Research and Drug Development

This compound serves primarily as a crucial intermediate in organic synthesis.[1] Its main application lies in the production of more complex molecules, particularly in the pharmaceutical industry.[2][8] It is a well-established precursor for the synthesis of benzodiazepines, a class of psychoactive drugs.[3][4] Furthermore, its diverse functional groups make it a valuable building block for creating novel chemical entities and for studying reaction mechanisms in a research setting.[1]

Safety and Handling

While a comprehensive toxicological profile is not widely available, compounds with nitro and amino functionalities may exhibit toxicity.[2] Standard laboratory safety precautions should be observed when handling this chemical. This includes using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation of dust.[10][11] The compound should be stored in a cool, dry place, away from heat and sources of ignition.[6][10] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[12]

References

- 1. This compound (344-80-9) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C13H9FN2O3 | CID 67657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-nitro-2'-fluorobenzophenone | 344-80-9 | FA17637 [biosynth.com]

- 7. 2-Amino-5-nitro-2'-fluorobenzophenone | CymitQuimica [cymitquimica.com]

- 8. 2-Amino-2-fluoro-5-nitrobenzophenone CAS 344-80-9 - High Purity & Best Price [nbinnochem.com]

- 9. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of 2-Amino-2'-fluoro-5-nitrobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 2-Amino-2'-fluoro-5-nitrobenzophenone, a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines.[1] This document details its chemical identity, and while complete experimental spectroscopic data is not publicly available, this guide offers a detailed analysis of expected spectral characteristics based on its structure and data from analogous compounds.

Chemical and Physical Properties

This compound is a benzophenone (B1666685) derivative with the molecular formula C₁₃H₉FN₂O₃ and a molecular weight of 260.22 g/mol .[1][2] Its structure consists of a benzophenone core substituted with an amino group, a nitro group, and a fluorine atom.[2][3]

| Property | Value | Source |

| CAS Number | 344-80-9 | [1][2][4] |

| Molecular Formula | C₁₃H₉FN₂O₃ | [1][2][4] |

| Molecular Weight | 260.22 g/mol | [1][2][4] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 158-160 °C or 161-163 °C | [2] |

| Solubility | DMF: 2 mg/mL; DMSO: 1 mg/mL | [1] |

| UV λmax | 230, 351 nm | [1] |

Spectroscopic Data

While complete, publicly accessible raw spectroscopic data for this compound is limited, this section provides an analysis of the expected spectral features based on its chemical structure and available data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the aminonitrophenyl ring will be influenced by the electron-donating amino group and the electron-withdrawing nitro group. The protons on the fluorophenyl ring will show coupling to the fluorine atom.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.3 | d | H-6 (proton ortho to the nitro group) |

| ~ 7.5 | dd | H-4 (proton meta to the nitro group and ortho to the amino group) |

| ~ 7.2-7.6 | m | Protons on the 2'-fluorophenyl ring |

| ~ 6.8 | d | H-3 (proton ortho to the amino group) |

| ~ 6.5 | br s | -NH₂ (amino protons) |

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will show signals for all 13 carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (carbonyl carbon) |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-2' (carbon attached to fluorine) |

| ~ 150 | C-2 (carbon attached to the amino group) |

| ~ 140 | C-5 (carbon attached to the nitro group) |

| ~ 115-135 | Aromatic carbons |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretching (amino group) |

| 1640-1620 | Strong | C=O stretching (ketone) |

| 1580-1560 | Strong | N-O asymmetric stretching (nitro group) |

| 1350-1330 | Strong | N-O symmetric stretching (nitro group) |

| 1250-1200 | Strong | C-F stretching |

| 1600-1450 | Medium-Weak | C=C aromatic ring stretching |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 260. A searchable gas chromatography-mass spectrometry (GC-MS) spectral database containing data for this compound is available from Cayman Chemical, which can be a valuable resource for researchers.[1]

Expected Fragmentation Pattern:

-

m/z 260: Molecular ion [C₁₃H₉FN₂O₃]⁺

-

m/z 243: Loss of -OH

-

m/z 230: Loss of -NO

-

m/z 184: Loss of -NO₂ and -F

-

m/z 120: [C₇H₄FO]⁺ fragment

-

m/z 95: [C₆H₅F]⁺ fragment

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for similar compounds.

Synthesis Protocol

A documented synthesis procedure for this compound involves the reaction of o-fluorobenzoyl chloride with p-nitroaniline in the presence of anhydrous zinc chloride.[2]

Materials:

-

o-Fluorobenzoyl chloride

-

p-Nitroaniline

-

Anhydrous zinc chloride

-

Hydrochloric acid

-

Water

Procedure:

-

Combine o-fluorobenzoyl chloride and anhydrous zinc chloride in a suitable reaction vessel.

-

While stirring, add p-nitroaniline in small increments over approximately 30 minutes.

-

Heat the reaction mixture to 200-205°C and maintain this temperature for one hour.

-

Cool the mixture and then add a mixture of hydrochloric acid and water.

-

Extract the product with toluene.

-

Wash the organic extracts with dilute hydrochloric acid and then with a mixture of ammonium hydroxide and water.

-

Distill the toluene under reduced pressure.

-

The resulting crude product can be further purified by recrystallization.

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

Data Processing:

Process the raw data using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol (ATR Method)

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory (e.g., a diamond crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Data Processing:

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Data Acquisition:

-

Gas Chromatography:

-

Injector Temperature: 250-280 °C

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Processing:

Analyze the resulting chromatogram and mass spectra using the instrument's software. Identify the peak corresponding to the compound and analyze its mass spectrum for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library data if available.

References

Technical Guide: Physicochemical Properties of 2-Amino-2'-fluoro-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluoro-5-nitrobenzophenone is a substituted benzophenone (B1666685) derivative with the chemical formula C₁₃H₉FN₂O₃.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably in the production of flunitrazepam and its metabolites.[2][3] This document provides a comprehensive overview of the available data on its solubility and melting point, along with detailed experimental protocols for their determination. Understanding these fundamental physicochemical properties is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties:

-

IUPAC Name: (2-amino-5-nitrophenyl)(2-fluorophenyl)methanone[4]

-

CAS Number: 344-80-9[1]

-

Appearance: A yellow to light yellow crystalline solid.[5]

The molecule features a benzophenone core with an amino group, a nitro group, and a fluorine atom as substituents.[5] These functional groups influence its chemical reactivity, polarity, and intermolecular interactions, which in turn determine its solubility and melting point.

Quantitative Data

The following tables summarize the reported quantitative data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

| Melting Point Range (°C) | Source Reference |

| 158-160 | ChemicalBook[6], Vulcanchem[1] |

| 161-163 | Vulcanchem[1] |

| 138-142 | Unnamed Supplier[7] |

Note: The slight variations in the reported melting points may be attributed to differences in the purity of the sample or the specific experimental conditions used for measurement.[1]

Table 2: Solubility of this compound

| Solvent | Solubility | Source Reference |

| Dimethylformamide (DMF) | 2 mg/mL | Cayman Chemical[2], ChemicalBook[6] |

| Dimethyl sulfoxide (B87167) (DMSO) | 1 mg/mL | Cayman Chemical[2], ChemicalBook[6] |

| Water | Insoluble/Sparingly Soluble | Unnamed Supplier[7], Guidechem[5] |

| Ethanol | Soluble | Unnamed Supplier[7] |

| Acetone | Soluble | Unnamed Supplier[7] |

Experimental Protocols

The following are detailed methodologies for determining the melting point and solubility of this compound, based on standard laboratory practices.

Melting Point Determination using the Capillary Method

This method is a standard technique for determining the melting point of a crystalline solid.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[10]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination: If the expected melting point is unknown, perform a rapid heating run to determine an approximate range.[12][13]

-

Accurate Melting Point Determination: For a precise measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, when approaching the expected melting point.[12]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid) and the temperature at which the entire sample has completely melted. This range is the melting point of the substance.[12]

-

Repeatability: For accuracy, repeat the determination at least twice with fresh samples and capillary tubes. Consistent values should be obtained.[12]

Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[14][15]

Apparatus:

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., DMF, DMSO) in a sealed glass vial. The excess solid is necessary to ensure that a saturated solution is formed.[14]

-

Equilibration: Place the vial in a temperature-controlled shaker and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.[16]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the chosen solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization

The following diagrams illustrate the logical workflow for the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound (344-80-9) for sale [vulcanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Amino-5-nitro-2'-fluorobenzophenone | CymitQuimica [cymitquimica.com]

- 4. This compound | C13H9FN2O3 | CID 67657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 344-80-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound CAS:344-80-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 8. westlab.com [westlab.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Synthetic Versatility of 2-Amino-2'-fluoro-5-nitrobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2'-fluoro-5-nitrobenzophenone is a highly functionalized aromatic ketone that serves as a critical intermediate in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring nucleophilic amino and electrophilic carbonyl groups, alongside the modulating effects of the nitro and fluoro substituents, makes it a versatile precursor for complex molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound in organic synthesis, with a focus on its role in the preparation of benzodiazepines, quinazolines, and acridones. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in research and development.

Introduction

This compound, with the molecular formula C₁₃H₉FN₂O₃, is a benzophenone (B1666685) derivative characterized by an amino group at the 2-position, a nitro group at the 5-position of one aromatic ring, and a fluorine atom at the 2'-position of the second ring.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable starting material in medicinal chemistry and organic synthesis.[1][2] The presence of both nucleophilic (amino group) and electrophilic (carbonyl group) centers allows for a range of cyclization and condensation reactions.[1] This guide explores the synthetic utility of this compound, providing detailed methodologies for its application in the construction of key heterocyclic scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, storage, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉FN₂O₃ | [1] |

| Molecular Weight | 260.22 g/mol | [1] |

| CAS Number | 344-80-9 | [1] |

| Appearance | Pale yellow to yellow crystalline solid | [3] |

| Melting Point | 161-163 °C | [1] |

| Solubility | Soluble in Chloroform; Limited solubility in DMF (2 mg/ml) and DMSO (1 mg/ml) | [1] |

| UV-Vis λmax | 230, 351 nm | [4] |

Synthesis of this compound

The primary route for the industrial and laboratory-scale synthesis of this compound involves the Friedel-Crafts acylation of para-nitroaniline with o-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride.[1]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is based on the procedure described in US Patent 3,215,737.[5]

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, combine o-fluorobenzoyl chloride (3.942 kg) and anhydrous zinc chloride (2.087 kg).

-

Addition of Reactant: While stirring, add para-nitroaniline (1.657 kg) in small portions over approximately 30 minutes.

-

Heating: Increase the temperature of the reaction mixture to 200-205 °C and maintain this temperature for one hour.

-

Workup: After the reaction is complete, cool the mixture and perform a series of workup steps including acidification, extraction, washing, and purification to isolate the final product.

-

Product: The final product, 2-amino-5-nitro-2'-fluorobenzophenone, is obtained as a solid with a melting point of 161-163 °C.[5]

Potential Applications in Organic Synthesis

The strategic placement of functional groups in this compound makes it a valuable precursor for various heterocyclic systems.

Synthesis of Benzodiazepines

This is the most well-documented application, with the compound serving as a key precursor for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs.[6][7] A notable example is its use in the synthesis of flunitrazepam.[4]

The synthesis of the benzodiazepine (B76468) ring system from 2-aminobenzophenones typically involves a multi-step sequence:

-

Acylation of the Amino Group: The amino group is first acylated, often with a haloacetyl chloride (e.g., chloroacetyl chloride).

-

Ammonolysis and Cyclization: The resulting intermediate is then treated with ammonia (B1221849) or a primary amine, leading to displacement of the halide and subsequent intramolecular cyclization to form the seven-membered benzodiazepine ring.

Caption: General synthesis of 1,4-benzodiazepines.

The following is an adapted procedure for the synthesis of a benzodiazepine derivative from a 2-aminobenzophenone (B122507).[8]

-

Acylation: Dissolve this compound in a dry, inert solvent such as chloroform. Add chloroacetyl chloride and stir at a slightly elevated temperature (e.g., 35 °C) for several hours.

-

Purification of Intermediate: Remove the solvent under reduced pressure to obtain the crude 2-(chloroacetamido)-2'-fluoro-5-nitrobenzophenone.

-

Cyclization: Dissolve the intermediate in a suitable solvent system (e.g., a mixture of THF and ethanol). Add a source of ammonia (e.g., an aqueous ammonia solution) and a reagent like hexamethylenetetramine. Reflux the mixture for several hours.

-

Final Ring Closure: After initial cyclization, add an acid catalyst (e.g., p-toluenesulfonic acid) and reflux with a Dean-Stark trap to facilitate the final ring closure to the benzodiazepine.

-

Purification: The crude product is then purified by filtration, washing, and recrystallization or column chromatography.

Synthesis of Quinazolines

2-Aminobenzophenones are versatile starting materials for the synthesis of quinazolines, a class of compounds with a broad range of biological activities.[9] Various methods have been developed, often involving the reaction of the 2-aminobenzophenone with a source of carbon and nitrogen.

A common approach is the reaction of a 2-aminobenzophenone with a benzylamine (B48309) in the presence of an oxidizing agent and a catalyst.

Caption: Synthesis of quinazolines from 2-aminobenzophenones.

Based on literature reviews, a typical procedure for the synthesis of quinazolines from 2-aminobenzophenones is as follows:[6][10]

-

Reaction Mixture: In a reaction vessel, combine the 2-aminobenzophenone, a benzylamine derivative, a catalyst (e.g., molecular iodine or ceric ammonium (B1175870) nitrate), and an oxidant (e.g., tert-butyl hydroperoxide or molecular oxygen).

-

Solvent and Temperature: The reaction is typically carried out in a high-boiling solvent such as toluene (B28343) or DMSO at an elevated temperature (e.g., 80-130 °C).

-

Reaction Time: The reaction is monitored by TLC and is usually complete within a few hours.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by standard workup procedures, followed by purification via column chromatography or recrystallization.

Synthesis of Acridones

Acridones are another class of heterocyclic compounds with important biological properties that can be synthesized from precursors derived from 2-aminobenzophenones. The synthesis typically proceeds through an N-phenylanthranilic acid intermediate.

The conversion of a 2-aminobenzophenone to an acridone (B373769) is not a direct reaction but can be envisioned through a multi-step process involving the formation of an N-aryl anthranilic acid followed by intramolecular cyclization.

Caption: Plausible pathway to acridones from 2-aminobenzophenones.

While a direct one-pot synthesis from this compound is not readily found, a plausible two-step approach based on known transformations is outlined:[11]

-

Formation of N-Phenylanthranilic Acid Derivative: The 2-aminobenzophenone would first need to be converted to the corresponding N-phenylanthranilic acid. This could potentially be achieved through an Ullmann condensation with a suitable aryl halide.

-

Cyclization to Acridone: The resulting N-phenylanthranilic acid is then heated in the presence of a strong acid, such as concentrated sulfuric acid, to effect an intramolecular Friedel-Crafts acylation, leading to the formation of the acridone ring system. The product is then isolated by pouring the reaction mixture onto ice, followed by filtration and purification.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary and well-established application lies in the synthesis of benzodiazepines, including the pharmaceutically significant flunitrazepam. Furthermore, the principles of heterocyclic synthesis suggest its high potential as a precursor for other important scaffolds such as quinazolines and acridones. The experimental protocols and reaction pathways detailed in this guide provide a foundation for researchers and drug development professionals to explore and expand the synthetic utility of this important intermediate. Further research into its reactivity and the development of novel synthetic methodologies will undoubtedly uncover new applications for this multifaceted compound.

References

- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (344-80-9) for sale [vulcanchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Rohypnol (Flunitrazepam) Synthesis [chemistry.mdma.ch]

- 9. asianpubs.org [asianpubs.org]

- 10. Quinazoline synthesis [organic-chemistry.org]

- 11. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to 2-Amino-2'-fluoro-5-nitrobenzophenone as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2'-fluoro-5-nitrobenzophenone is a substituted benzophenone (B1666685) that serves as a key chemical intermediate, primarily in the synthesis of various pharmaceutical compounds. Its trifunctional nature, featuring an amine, a nitro group, and a fluorine atom, provides multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its significant applications in medicinal chemistry, and relevant safety information.

Chemical Identity and Properties

This compound, with the CAS number 344-80-9, is an organic compound characterized by a benzophenone core.[1] Structurally, it possesses an amino group at the 2-position and a nitro group at the 5-position of one phenyl ring, and a fluorine atom at the 2'-position of the second phenyl ring.[1] This arrangement of functional groups dictates its chemical reactivity and physical characteristics.[1] At room temperature, it typically appears as a pale yellow to yellow crystalline solid.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉FN₂O₃ | [1] |

| Molecular Weight | 260.22 g/mol | [1] |

| CAS Number | 344-80-9 | [1] |

| Appearance | Pale yellow to yellow crystalline solid | [2] |

| Melting Point | 161-163 °C | [1] |

| Boiling Point | 485.6 ± 45.0 °C (Predicted) | [3] |

| Solubility | Soluble in chloroform, DMF (2 mg/ml), and DMSO (1 mg/ml). Sparingly soluble in water. | [1][4] |

| UV Absorption Maxima (λmax) | 230, 351 nm | [5] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Data not available in searched literature. | |

| Infrared (IR) | Data not available in searched literature. | |

| Mass Spectrometry (MS) | Available in GC-MS spectral databases. | [5] |

Synthesis of this compound

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of para-nitroaniline with ortho-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride.[1]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from the industrial synthesis described in US Patent 3,215,737A and general laboratory procedures for Friedel-Crafts acylation.

Materials:

-

ortho-fluorobenzoyl chloride

-

para-nitroaniline

-

Anhydrous zinc chloride

-

Hydrochloric acid (36%)

-

Water

Equipment:

-

Three-neck round-bottom flask

-

Stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a clean, dry three-neck round-bottom flask, combine ortho-fluorobenzoyl chloride and anhydrous zinc chloride.

-

Begin stirring the mixture and, over a period of approximately 30 minutes, add para-nitroaniline in small portions.

-

Heat the reaction mixture to 200-205 °C and maintain this temperature for one hour.

-

After one hour, cautiously add a mixture of water and hydrochloric acid to the reaction vessel.

-

Attach a reflux condenser and stir the mixture under reflux for 15 hours.

-

Cool the mixture and transfer it to a separatory funnel.

-

Extract the product into toluene.

-

Wash the organic layer with water and then with a dilute basic solution to remove any remaining acid.

-

Dry the toluene extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the toluene under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a toluene/hexane mixture, to yield a crystalline solid with a melting point of 161-163 °C.[1]

Synthesis Workflow

Caption: Synthesis of this compound.

Applications in Drug Development

The primary application of this compound is as a precursor in the synthesis of benzodiazepines, a class of psychoactive drugs.[5] It is a key intermediate in the production of Flunitrazepam and its metabolites.[6] The amino group of this compound can be further functionalized and cyclized to form the characteristic diazepine (B8756704) ring system of these compounds.

Synthetic Pathway to Benzodiazepines

Caption: General pathway to benzodiazepines.

Safety and Toxicology

The toxicological profile of this compound has not been extensively characterized.[2] However, based on its chemical structure, which includes nitro and amino aromatic functionalities, it should be handled with caution.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Data from the European Chemicals Agency (ECHA) C&L Inventory.[7]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

References

- 1. This compound (344-80-9) for sale [vulcanchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 344-80-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Amino-5-nitro-2'-fluorobenzophenone | 344-80-9 | FA17637 [biosynth.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-5-nitro-2'-fluorobenzophenone | CymitQuimica [cymitquimica.com]

Toxicological Profile of 2-Amino-2'-fluoro-5-nitrobenzophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological profile of 2-Amino-2'-fluoro-5-nitrobenzophenone is largely uncharacterized in publicly available scientific literature. This document summarizes the currently available information and provides context based on related chemical structures. The absence of comprehensive data necessitates caution in handling and application.

Executive Summary

This compound is a benzophenone (B1666685) derivative primarily utilized as a chemical intermediate and analytical reference standard, particularly in the synthesis of benzodiazepines and as a hydrolysis product of Flunitrazepam.[1][2][3] While extensive toxicological data is not available, existing classifications indicate that the compound is harmful if swallowed and toxic to aquatic life with long-lasting effects.[4] Structurally similar nitroaromatic and benzophenone compounds have been associated with potential carcinogenicity and organ-specific toxicity, warranting a precautionary approach to its handling and use.[5][6][7] This guide consolidates the limited available safety data, discusses the toxicological profiles of related compounds for context, and outlines general experimental protocols relevant to its assessment.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[5][8] Its chemical structure consists of a benzophenone core with an amino group, a nitro group, and a fluorine atom as substituents.[5][8]

| Property | Value | Source |

| Molecular Formula | C13H9FN2O3 | [2][8] |

| Molecular Weight | 260.22 g/mol | [2][8] |

| CAS Number | 344-80-9 | [2][8] |

| Appearance | Pale yellow to yellow crystalline solid | [5] |

| Melting Point | 158-163°C | [8] |

| Solubility | Soluble in Chloroform; Sparingly soluble in DMF (2 mg/ml) and DMSO (1 mg/ml) | [2][8] |

Toxicological Data

Direct and comprehensive toxicological studies on this compound are not available in the reviewed literature. The primary source of quantitative hazard information comes from a single notification to the ECHA C&L Inventory.[4]

Acute Toxicity and Hazard Classification

The compound is classified as harmful if swallowed.[4] Potential health effects from exposure are predicted to include irritation of the skin and eyes, and respiratory discomfort upon inhalation.[5]

| Hazard Classification | Category | Source |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [4] |

| Hazardous to the aquatic environment, long-term hazard | Category 2 (Toxic to aquatic life with long lasting effects) | [4] |

Genotoxicity, Mutagenicity, and Carcinogenicity

There is no conclusive evidence regarding the carcinogenicity of this compound.[5] However, it is noted that structurally similar nitroaromatic compounds have been classified as potential carcinogens.[5]

For context, the parent compound, benzophenone , has been studied more extensively. It was not found to be mutagenic in standard Ames tests or a mouse lymphoma cell mutagenicity test.[6] However, long-term feed studies in rats and mice conducted by the National Toxicology Program (NTP) showed some evidence of carcinogenic activity, including increased incidences of renal tubule adenoma in male rats and hepatocellular neoplasms in male mice.[7]

Another related compound, 2-Amino-5-nitrophenol , showed some evidence of carcinogenic activity in male rats (increased incidence of acinar cell adenomas of the pancreas) in a 2-year gavage study.[9]

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound have not been published. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically employed for such evaluations.[10] A general workflow for assessing the toxicity of a novel chemical entity is presented below.

Caption: Generalized workflow for toxicological evaluation of a chemical compound.

Example Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

-

Objective: To determine the acute oral toxicity of the test substance.

-

Test Animals: Typically, rodents (e.g., female rats) are used.

-

Procedure: A stepwise procedure is used with a group of three animals per step. A starting dose is selected based on available information. The outcome of the first test group determines the dose for the next group (higher or lower).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Signaling Pathways

No information was found regarding specific signaling pathways affected by this compound. Research into the mechanisms of toxicity for structurally related compounds may provide potential targets for investigation. For instance, some nitroaromatic compounds are known to undergo metabolic activation to reactive intermediates that can cause cellular damage. The diagram below illustrates a hypothetical logical relationship for such a pathway.

Caption: Hypothetical pathway for toxicity of a nitroaromatic compound.

Conclusion and Recommendations

The toxicological profile of this compound remains largely incomplete. The available GHS classification suggests acute oral toxicity and long-term environmental hazards.[4] The toxicological profiles of related compounds like benzophenone indicate potential for kidney and liver toxicity with long-term exposure.[7] Given the data gaps, it is imperative that researchers and drug development professionals handle this compound with appropriate personal protective equipment (gloves, eye protection, lab coat) in a well-ventilated area to minimize exposure. Further studies, beginning with in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute and repeated-dose toxicity studies, are necessary to fully characterize its toxicological profile and establish a reliable safety assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Amino-5-nitro-2'-fluorobenzophenone | CymitQuimica [cymitquimica.com]

- 4. This compound | C13H9FN2O3 | CID 67657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (344-80-9) for sale [vulcanchem.com]

- 9. NTP Toxicology and Carcinogenesis Studies of 2-Amino-5-Nitrophenol (CAS No. 121-88-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biogem.it [biogem.it]

Methodological & Application

Synthesis of a Benzodiazepine Precursor from 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a benzodiazepine (B76468), specifically 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one, utilizing 2-Amino-2'-fluoro-5-nitrobenzophenone as the starting material. The procedures outlined are based on established methods for benzodiazepine synthesis, particularly the Sternbach method, and are intended for research and development purposes.

Overview of the Synthetic Pathway

The synthesis of 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one from this compound is a two-step process. The first step involves the chloroacetylation of the amino group of the starting material to form the intermediate, 2-(2-chloroacetamido)-2'-fluoro-5-nitrobenzophenone. The second step is an intramolecular cyclization of this intermediate, typically achieved by treatment with a source of ammonia, such as hexamethylenetetramine, to yield the final benzodiazepine product.[1][2]

The following diagram illustrates the general synthetic pathway:

Caption: Synthetic pathway for 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one.

Physicochemical Data

The following table summarizes key physicochemical data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound | C₁₃H₉FN₂O₃ | 260.22 | Yellow crystalline solid | 344-80-9[3] |

| 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one | C₁₅H₁₀FN₃O₃ | 315.26 | - | 1622-62-4 (for Flunitrazepam) |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar benzodiazepines, such as nitrazepam.[2] Researchers should optimize these conditions for the specific substrate and desired scale.

Step 1: Synthesis of 2-(2-Chloroacetamido)-2'-fluoro-5-nitrobenzophenone

This procedure details the chloroacetylation of the starting material.

Materials and Reagents:

-

This compound

-

Chloroacetyl chloride

-

Toluene

-

Round-bottom flask with reflux condenser and stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend this compound in toluene.

-

With stirring, add chloroacetyl chloride to the suspension.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC). The evolution of hydrogen chloride gas should be observed.

-

After completion of the reaction, cool the mixture to room temperature.

-

The product, 2-(2-chloroacetamido)-2'-fluoro-5-nitrobenzophenone, is expected to precipitate from the solution.

-

Collect the solid product by filtration and wash with cold toluene.

-

Dry the product under vacuum.

Expected Yield: Based on analogous reactions, a yield of 75-80% can be anticipated.[2]

Step 2: Synthesis of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one

This procedure describes the cyclization of the chloroacetylated intermediate.

Materials and Reagents:

-

2-(2-Chloroacetamido)-2'-fluoro-5-nitrobenzophenone

-

Hexamethylenetetramine

-

Ethanol (95-100%)

-

Ammonium (B1175870) chloride

-

Concentrated sulfuric acid (for workup)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Round-bottom flask with reflux condenser and stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine 2-(2-chloroacetamido)-2'-fluoro-5-nitrobenzophenone, hexamethylenetetramine, and ammonium chloride in ethanol. A suggested molar ratio is approximately 1 : 2.0-2.5 : 2.5-3.0 (amide : hexamethylenetetramine : ammonium chloride).[1][2]

-

Heat the mixture to reflux with stirring and maintain for several hours.

-

After the reaction is complete, cool the mixture.

-

Carefully add concentrated sulfuric acid to the reaction mixture.

-

Neutralize the mixture with a sodium hydroxide solution to a pH of approximately 7.0-7.5.

-

The crude product is expected to precipitate.

-

Collect the solid by filtration and wash with water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Yield: Based on analogous reactions, a yield of 85-95% can be anticipated for the cyclization step.[2]

Experimental Workflow

The general workflow for the synthesis is depicted in the following diagram.

Caption: General experimental workflow for the two-step synthesis.

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

-

Toluene is flammable and toxic; avoid inhalation and skin contact.

-

Concentrated acids and bases are corrosive; handle with appropriate care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized as necessary. The synthesis of benzodiazepines and their precursors may be subject to legal and regulatory restrictions in certain jurisdictions. It is the responsibility of the user to ensure compliance with all applicable laws and regulations.

References

- 1. Buy 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one | 2558-30-7 [smolecule.com]

- 2. RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one - Google Patents [patents.google.com]

- 3. This compound | C13H9FN2O3 | CID 67657 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-2'-fluoro-5-nitrobenzophenone as a Precursor for Flunitrazepam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-Amino-2'-fluoro-5-nitrobenzophenone as a key precursor in the synthesis of Flunitrazepam, a potent benzodiazepine (B76468). The following sections detail the synthetic pathway, experimental protocols, and relevant data, offering valuable insights for professionals in drug development and organic synthesis.

Introduction

This compound is a crucial intermediate in the manufacturing of Flunitrazepam.[1][2][3][4] Its chemical structure, featuring an aminobenzophenone core with fluoro and nitro substitutions, provides the necessary functionalities for the subsequent cyclization and modification steps to form the seven-membered diazepine (B8756704) ring characteristic of benzodiazepines. This document outlines a plausible multi-step synthesis of Flunitrazepam starting from the synthesis of its precursor, this compound.

Physicochemical Properties of the Precursor

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉FN₂O₃ | [5] |

| Molecular Weight | 260.22 g/mol | [5] |

| CAS Number | 344-80-9 | [5] |

| Appearance | Pale yellow to yellow crystalline solid | Guidechem |

| Melting Point | 161-163 °C | US3215737A |

Synthetic Pathway Overview

The synthesis of Flunitrazepam from this compound is a multi-step process. The general workflow involves the synthesis of the precursor itself, followed by methylation of the amino group, and subsequent condensation with a glycine (B1666218) derivative to form the benzodiazepine ring.

Caption: Synthetic workflow for Flunitrazepam from its precursor.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Flunitrazepam, based on available literature.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method (US3215737A).

Materials:

-

o-Fluorobenzoyl chloride

-

p-Nitroaniline

-

Anhydrous zinc chloride

-

Hydrochloric acid

-

Water

Equipment:

-

22 L, 3-neck flask with a sealed stirrer, thermometer, reflux condenser, and gas scrubber.

-

Heating mantle

-

Extraction funnel

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

In the 22 L flask, combine 3.942 kg of o-fluorobenzoyl chloride and 2.087 kg of anhydrous zinc chloride.

-

While stirring, heat the mixture to an internal temperature of 140 °C.

-

Over a period of approximately 30 minutes, add 1.657 kg of p-nitroaniline in small increments, maintaining the temperature at 140 °C.

-

After the addition is complete, raise the temperature to 200-205 °C and maintain for one hour.

-

Cool the reaction mixture and then add a mixture of 1.740 L of water and 2.785 kg of 36% hydrochloric acid.

-

Attach a second reflux condenser and stir the mixture under reflux for 15 hours.

-

Cool the mixture to 100-105 °C and add a mixture of 613 mL of 26% ammonium hydroxide and 4.2 L of water.

-

Extract the reaction mixture with 6.5 L of toluene at approximately 60 °C.

-

Separate the aqueous phase and perform a second extraction with 2.0 L of fresh toluene.

-

Combine the toluene extracts, wash with water, and then concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from toluene.

-

Dry the final product, 2-amino-5-nitro-2'-fluorobenzophenone, in a vacuum oven. The expected melting point is 161-163 °C.

Protocol 2: Proposed Synthesis of Flunitrazepam from this compound

Step 2a: N-Methylation of this compound

Materials:

-

This compound

-

A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., THF, DMF)

-

Quenching agent (e.g., water, ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Addition funnel

-

Heating/cooling bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound in the anhydrous solvent in the round-bottom flask under an inert atmosphere.

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).

-

After the addition of the base, add the methylating agent dropwise via the addition funnel.

-

Allow the reaction to stir at a specified temperature (e.g., room temperature or gentle heating) for a set period, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with the appropriate quenching agent.

-

Extract the aqueous layer with the extraction solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude 2-methylamino-2'-fluoro-5-nitrobenzophenone by column chromatography or recrystallization.

Step 2b: Cyclization to form Flunitrazepam

Materials:

-

2-Methylamino-2'-fluoro-5-nitrobenzophenone

-

Glycine ethyl ester hydrochloride

-

A suitable base (e.g., pyridine, triethylamine)

-

A suitable solvent (e.g., pyridine, ethanol)

-

Acid catalyst (for cyclization, if necessary, e.g., p-toluenesulfonic acid)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Apparatus for removal of water (e.g., Dean-Stark trap if necessary)

-

Purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

-

Combine 2-Methylamino-2'-fluoro-5-nitrobenzophenone, glycine ethyl ester hydrochloride, and the base in the solvent.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction may require an extended period.

-

If cyclization is incomplete, an acid catalyst and azeotropic removal of water may be employed.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Work up the residue by partitioning between an organic solvent and water.

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer and concentrate to obtain the crude Flunitrazepam.

-

Purify the crude product by column chromatography followed by recrystallization to obtain pure Flunitrazepam.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of the precursor, this compound, as described in US Patent 3,215,737A.

| Reactant | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |

| o-Fluorobenzoyl chloride | 158.56 | 3.942 | ~24.86 | ~2.2 |

| p-Nitroaniline | 138.12 | 1.657 | ~12.00 | 1 |

| Anhydrous zinc chloride | 136.30 | 2.087 | ~15.31 | ~1.3 |

Note: Yields for the subsequent steps to Flunitrazepam are not provided due to the lack of a definitive, validated protocol in the searched literature.

Logical Relationships in Synthesis

The synthesis of Flunitrazepam from this compound follows a logical progression of chemical transformations designed to build the final molecular architecture.

Caption: Logical flow of the key transformations in the synthesis.

Conclusion

This compound is an indispensable precursor in the synthesis of Flunitrazepam. The synthetic route, while involving multiple steps, relies on well-established organic chemistry principles. The provided protocols, based on patent literature and plausible reaction pathways, offer a foundational understanding for researchers and professionals in the field. Further optimization and validation of the proposed steps for the conversion to Flunitrazepam would be a valuable area for future research and development in pharmaceutical synthesis.

References

Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2-Amino-2'-fluoro-5-nitrobenzophenone as a key intermediate in the synthesis of 1,4-benzodiazepine (B1214927) derivatives, a class of compounds with significant therapeutic applications.

Introduction

This compound is a substituted aromatic ketone that serves as a critical precursor in the synthesis of various pharmaceutical compounds, most notably benzodiazepines.[1][2] Its structure, featuring an amino group, a nitro group, and a fluorine atom, provides the necessary functionalities for the construction of the diazepine (B8756704) ring system.[3] This document outlines the synthesis of the starting material itself, followed by two primary protocols for its conversion into 7-nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, the demethylated analog of the potent hypnotic agent, Flunitrazepam.[4][5]

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₁₃H₉FN₂O₃ | 260.22 | 161-163 | Yellow crystalline solid |

| 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C₁₅H₁₀FN₃O₃ | 315.26 | Not Available | Not Available |

Synthetic Pathways

The overall synthetic scheme involves the initial preparation of this compound, which then serves as the starting material for the synthesis of the target benzodiazepine (B76468). The two primary routes for the latter part of the synthesis are outlined below.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the procedure described in US Patent 3,215,737A.[2]

Materials:

-

o-Fluorobenzoyl chloride

-

p-Nitroaniline

-

Anhydrous zinc chloride

-

Hydrochloric acid (3N)

-

Sodium hydroxide (B78521) solution

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a reflux condenser, combine 3.942 kg of o-fluorobenzoyl chloride and 2.087 kg of anhydrous zinc chloride.

-

Heat the mixture with stirring.

-

Gradually add 1.657 kg of p-nitroaniline over approximately 30 minutes, maintaining the reaction temperature.

-

Raise the temperature to 200-205°C and maintain for one hour.

-

Carefully quench the molten reaction mixture by the addition of 3N hydrochloric acid.

-

Reflux the resulting mixture for a short period.

-

Cool the mixture and extract the product with toluene.

-

Wash the toluene extracts with water and then with a sodium hydroxide solution to remove acidic impurities.

-

Wash the organic layer again with water until neutral.

-

Concentrate the toluene solution under reduced pressure to induce crystallization.

-

Collect the precipitated solid by filtration, wash with a small amount of cold toluene, and dry in vacuo.

Expected Outcome:

-

Yield: Quantitative data not specified in the source.

-

Melting Point: 161-163°C.[2]

-

Appearance: Yellow crystalline solid.

Synthesis of 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Two common methods for the synthesis of 1,4-benzodiazepin-2-ones from 2-aminobenzophenones are presented below. These are generalized procedures and may require optimization for this specific substrate.

Protocol 1: Acylation with a Haloacetyl Halide followed by Cyclization

This method involves the initial formation of a haloacetamide intermediate, which is then cyclized with ammonia.[6]

Step 1: Synthesis of 2-(2-Bromoacetamido)-2'-fluoro-5-nitrobenzophenone

Materials:

-

This compound

-

Bromoacetyl bromide

-

Anhydrous solvent (e.g., Toluene, Chloroform)

-

Base (e.g., Pyridine or Triethylamine, optional)

Procedure:

-

Dissolve this compound in an anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent. If a base is used, it can be added prior to the bromoacetyl bromide.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

-

2-(2-Bromoacetamido)-2'-fluoro-5-nitrobenzophenone

-

Ammonia (e.g., methanolic ammonia or aqueous ammonia)

-

Solvent (e.g., Methanol, Ethanol)

Procedure:

-

Dissolve the 2-(2-bromoacetamido)-2'-fluoro-5-nitrobenzophenone intermediate in a suitable solvent.

-

Add a solution of ammonia to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.

Protocol 2: Reaction with Glycine Ethyl Ester Hydrochloride